3,5-Dimethyladamantane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyladamantane-1-carbonyl chloride is a specialized chemical compound with the molecular formula C₁₃H₁₉ClO and a molecular weight of 226.75 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . Its unique adamantane structure, characterized by a rigid, diamond-like framework, makes it an interesting subject for various chemical studies.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyladamantane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those with adamantane frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of molecules that can penetrate the blood-brain barrier.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 3,5-Dimethyladamantane-1-carbonyl chloride typically involves the treatment of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride . The reaction proceeds as follows:
Starting Material: 3,5-Dimethyladamantane-1-carboxylic acid.
Reagent: Thionyl chloride (SOCl₂).
Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert atmosphere to prevent moisture from interfering with the reaction.
Product: this compound.
This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound meets research-grade standards.
Analyse Chemischer Reaktionen
3,5-Dimethyladamantane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols. For example, reacting with an amine can yield an amide.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5-dimethyladamantane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and reducing agents (e.g., LiAlH₄ for reduction). The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyladamantane-1-carbonyl chloride largely depends on its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent modification or non-covalent interactions. The specific molecular targets and pathways involved vary depending on the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyladamantane-1-carbonyl chloride can be compared with other adamantane derivatives, such as:
Adamantane-1-carbonyl chloride: Lacks the methyl groups at positions 3 and 5, making it less sterically hindered.
1,3-Dimethyladamantane: Does not have the carbonyl chloride group, making it less reactive in substitution reactions.
1-Adamantanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
The presence of the 3,5-dimethyl groups in this compound provides steric hindrance, which can influence its reactivity and the types of reactions it undergoes. This makes it unique compared to other adamantane derivatives.
Eigenschaften
IUPAC Name |
3,5-dimethyladamantane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEJREVONLVTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.